Pyrazinamine, 3,6-bis(1-methylethyl)-
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Overview
Description
Pyrazinamine, 3,6-bis(1-methylethyl)-: is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 . It is known for its unique structure, which includes two isopropyl groups attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine, 3,6-bis(1-methylethyl)- typically involves the reaction of pyrazine derivatives with isopropylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of Pyrazinamine, 3,6-bis(1-methylethyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Pyrazinamine, 3,6-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Pyrazinamine, 3,6-bis(1-methylethyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation as an antibiotic .
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, Pyrazinamine, 3,6-bis(1-methylethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of Pyrazinamine, 3,6-bis(1-methylethyl)- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with energy production and protein synthesis in bacterial cells .
Comparison with Similar Compounds
Pyrazinamide: A well-known antituberculosis drug with a similar pyrazine ring structure.
Isoniazid: Another antituberculosis drug that shares some structural similarities with Pyrazinamine, 3,6-bis(1-methylethyl)-.
Rifampicin: An antibiotic with a different core structure but similar antimicrobial properties.
Uniqueness: What sets Pyrazinamine, 3,6-bis(1-methylethyl)- apart from these compounds is its unique substitution pattern with two isopropyl groups. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3,6-di(propan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3,(H2,11,13) |
InChI Key |
QJDRUEKDKFHFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C(=N1)N)C(C)C |
Origin of Product |
United States |
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